molecular formula C13H26N2O2 B8298927 (1-Ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester

(1-Ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester

Cat. No. B8298927
M. Wt: 242.36 g/mol
InChI Key: QZVDGKGFTPULPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-(1-ethylpiperidin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-6-15-9-7-11(8-10-15)14(5)12(16)17-13(2,3)4/h11H,6-10H2,1-5H3

InChI Key

QZVDGKGFTPULPT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methylpiperidin-4-yl-carbamic acid tert-butyl ester (2.0 g, 9.4 mmol) in dichloromethane (50 mL) was added acetaldehyde (1.65 mL, 27.9 mmol). The resultant dark red solution was stirred for 10 minutes, then sodium triacetoxyborohydride (2.97 g, 14.0 mmol) was added portionwise. After 20 hours at ambient temperature, the reaction mixture was partitioned between saturated aqueous sodium hydrogen carbonate solution (100 mL) and dichloromethane (100 mL). The organic layer was separated and the aqueous layer extracted with dichloromethane (3×100 mL). The combined organic layer was (Na2SO4), filtered and concentrated in-vacuo. The resultant residue was purified by flash chromatography (silica, 70 g column, Si-SPE, ethyl acetate followed by 10% methanol in dichloromethane) to afford the title compound as an orange oil (1.64 g, 72%). 1H NMR (300 MHz, CDCl3): 3.01 (d, J=11.3 Hz, 2H), 2.74 (s, 3H), 2.41 (q, J=7.2 Hz, 2H), 1.98 (t, J=11.6 Hz, 2H), 1.76-1.72 (m, 5H), 1.46 (s, 9H), 1.08 (t, J=7.2 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Yield
72%

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